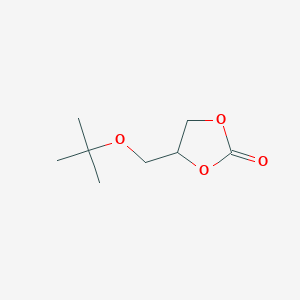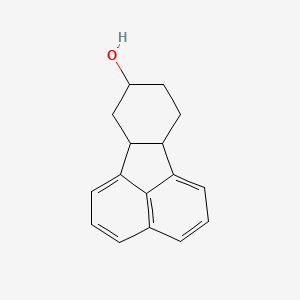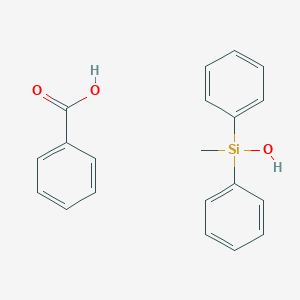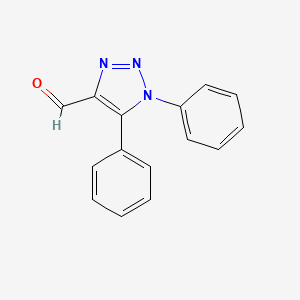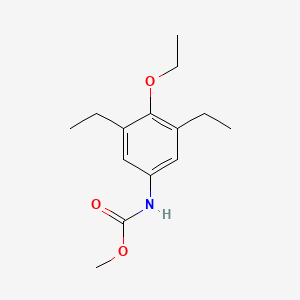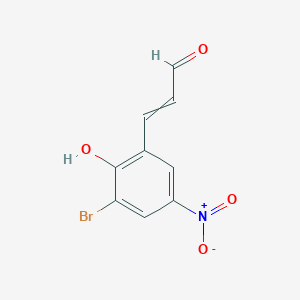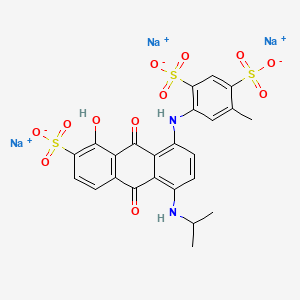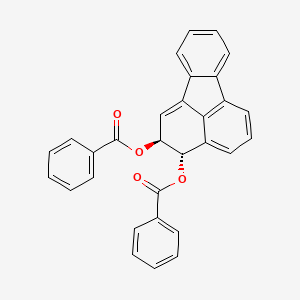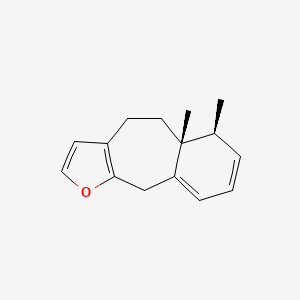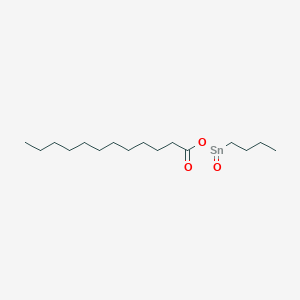
Butyl(dodecanoyloxy)stannanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl(dodecanoyloxy)stannanone is an organotin compound characterized by the presence of a butyl group, a dodecanoyloxy group, and a stannanone moiety. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl(dodecanoyloxy)stannanone typically involves the reaction of butylstannane with dodecanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures efficient production of the compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
Butyl(dodecanoyloxy)stannanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert it into lower oxidation state tin compounds.
Substitution: The butyl and dodecanoyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organolithium compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxides, while substitution reactions can produce a variety of organotin derivatives.
Aplicaciones Científicas De Investigación
Butyl(dodecanoyloxy)stannanone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its use in drug development and as a potential therapeutic agent.
Industry: It finds applications in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of Butyl(dodecanoyloxy)stannanone involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and the alteration of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Butylstannane: A simpler organotin compound with a butyl group attached to tin.
Dodecanoyl chloride: A fatty acid chloride used in the synthesis of esters and amides.
Stannic oxide: An oxidized form of tin used in various industrial applications.
Uniqueness
Butyl(dodecanoyloxy)stannanone is unique due to its combination of butyl, dodecanoyloxy, and stannanone groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective.
Propiedades
Número CAS |
80685-41-2 |
|---|---|
Fórmula molecular |
C16H32O3Sn |
Peso molecular |
391.1 g/mol |
Nombre IUPAC |
butyl-dodecanoyloxy-oxotin |
InChI |
InChI=1S/C12H24O2.C4H9.O.Sn/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;1-3-4-2;;/h2-11H2,1H3,(H,13,14);1,3-4H2,2H3;;/q;;;+1/p-1 |
Clave InChI |
RFMGBHSBSSVLPR-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCC(=O)O[Sn](=O)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


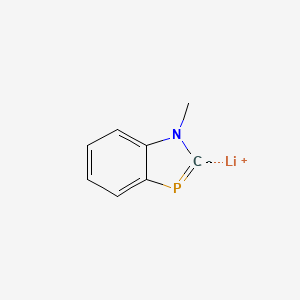

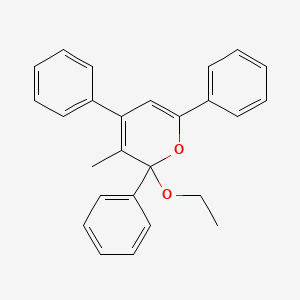
![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-propyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14418147.png)
